2-Iodothieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKQCNIETGQNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529355 | |
| Record name | 2-Iodothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-17-0 | |
| Record name | 2-Iodothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
reactivity and stability of the 2-Iodothieno[3,2-b]pyridine core
Topic: Reactivity and Stability of the 2-Iodothieno[3,2-b]pyridine Core Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Logic
The 2-Iodothieno[3,2-b]pyridine core represents a high-value scaffold in modern medicinal chemistry, serving as a critical bioisostere for indole, quinoline, and thienopyrimidine systems. Its utility is driven by the specific electronic properties of the fused bicyclic system: an electron-rich thiophene ring fused to an electron-deficient pyridine ring.
The 2-iodo substituent acts as a pivotal "functional handle," enabling late-stage diversification via transition-metal-catalyzed cross-couplings. Unlike its isomer (thieno[2,3-b]pyridine), the [3,2-b] arrangement places the sulfur atom at position 1 and the nitrogen at position 4. This specific geometry directs electron density in a way that makes the C-2 position (alpha to sulfur) highly susceptible to both lithiation (for synthesis) and oxidative addition (for coupling).
Electronic Profile
-
C-2 Position (Thiophene): The most electron-rich carbon, activated by the adjacent sulfur lone pairs. The C-I bond here is weaker than a typical phenyl-I bond, facilitating rapid oxidative addition to Pd(0).
-
N-4 Position (Pyridine): Acts as an electron sink, pulling density from the fused system. This deactivates the ring towards electrophilic aromatic substitution but enhances the acidity of the C-2 proton in the precursor, facilitating the synthesis of the 2-iodo derivative via deprotonation.
Synthesis & Stability Protocol
Synthesis: The Directed Lithiation Route
While direct electrophilic iodination (e.g., NIS) is possible, it often suffers from regioselectivity issues (competing C-3 iodination). The industry-standard protocol for high-purity 2-iodothieno[3,2-b]pyridine is Lithium-Halogen Exchange or Directed Lithiation of the parent heterocycle.
Protocol A: Regioselective Synthesis via Lithiation
Objective: Synthesize 2-iodothieno[3,2-b]pyridine from thieno[3,2-b]pyridine. Scale: 10 mmol basis.
-
Preparation: Charge a flame-dried 100 mL Schlenk flask with thieno[3,2-b]pyridine (1.35 g, 10 mmol) and anhydrous THF (40 mL) under Argon.
-
Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Ensure internal temperature stabilizes.
-
Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.
-
Iodination: Add a solution of Iodine (I₂, 1.2 eq, 3.05 g) dissolved in anhydrous THF (10 mL) dropwise.
-
Rate Control: Maintain temp below -70 °C to prevent scrambling.
-
-
Quench & Workup: Allow to warm to 0 °C. Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow). Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a light yellow solid.
Stability & Storage Profile
The 2-iodo derivative is chemically robust but possesses specific vulnerabilities that must be managed during storage.
| Parameter | Stability Assessment | Recommended Protocol |
| Light Sensitivity | High. The C-I bond is susceptible to homolytic cleavage under UV/visible light, leading to radical decomposition and liberation of I₂ (purple discoloration). | Store in amber vials wrapped in foil. |
| Thermal Stability | Moderate. Stable up to ~80-100°C in solution. Solid state is stable at RT. | Store at 4°C or -20°C for long-term banking. |
| Oxidation | Low. The pyridine nitrogen can form N-oxides if exposed to strong peracids (mCPBA), but is stable to air. | Store under inert atmosphere (Argon/N₂) to prevent slow hydrolysis or oxidation. |
| Acid/Base | Base Stable / Acid Sensitive. Pyridine N is basic. Strong acids may protonate N-4, altering solubility and reactivity. | Avoid prolonged exposure to strong mineral acids. |
Reactivity Matrix: The "Power Handle"
The 2-iodo position allows for orthogonal functionalization. The core reactivity modes are summarized below.
Figure 1: Reactivity map of the 2-Iodothieno[3,2-b]pyridine core.
Suzuki-Miyaura Cross-Coupling
This is the primary application of the core. The 2-iodo group is an excellent leaving group, superior to bromide or chloride.
-
Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, switch to Pd₂dba₃/SPhos.
-
Base: Na₂CO₃ (aqueous) is standard. Cs₂CO₃ is preferred for base-sensitive substrates.
-
Solvent: DME/Water or Dioxane/Water mixtures are optimal to solubilize the polar pyridine core.
Protocol B: Representative Suzuki Coupling
-
Combine 2-iodothieno[3,2-b]pyridine (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%) in DME:2M Na₂CO₃ (3:1 ratio).
-
Deoxygenate (sparge with Argon for 10 min).
-
Heat to 85 °C for 4-12 hours.
-
Note: The pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst. If conversion is low, increase catalyst loading or use a monodentate phosphine ligand.
Halogen-Metal Exchange (Reverse Lithiation)
The C-I bond can be exchanged back to a C-Li bond using i-PrMgCl or n-BuLi. This allows the introduction of formyl (DMF quench), carboxyl (CO₂ quench), or alkyl groups.
-
Advantage: Allows access to C-2 carbonyls which are difficult to install via direct Friedel-Crafts due to the deactivated pyridine ring.
Visualizing the Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for the 2-iodo core.
References
-
BenchChem. "Thieno[3,2-b]pyridine Scaffolds in Medicinal Chemistry." BenchChem Chemical Library. Link
-
National Institutes of Health (NIH). "Thieno[2,3-b]pyridine compounds inhibit prostate cancer growth and motility." PubMed Central. Link(Note: Analogous reactivity profile cited for the [2,3-b] isomer).
-
ResearchGate. "Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives." ResearchGate Publication Database. Link
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Conditions." Organic Chemistry Portal. Link
-
Wiley Online Library. "Regioselective C6‐Arylation of Thieno[3,2‐c]pyrazole Heterocycles." Advanced Synthesis & Catalysis. Link(Cited for Pd-catalysis conditions on fused thieno-systems).
Sources
- 1. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Thienopyridine Compounds: A Technical Guide
Executive Summary
The thienopyridine scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a thiophene ring with a pyridine ring. While historically synonymous with antiplatelet therapy (P2Y12 antagonism), recent pharmacological screening has unveiled a pleiotropic profile, including potent kinase inhibition (PI3K/mTOR, VEGFR) and anti-inflammatory properties. This guide synthesizes the mechanistic basis of these activities, providing researchers with actionable protocols and structural insights for lead optimization.
Structural Activity Relationship (SAR) & Isomerism
The biological efficacy of thienopyridines is strictly governed by the fusion orientation of the thiophene and pyridine rings. There are six possible isomeric forms, but the thieno[3,2-c]pyridine and thieno[2,3-b]pyridine isomers are the most pharmacologically significant.
Key SAR Determinants
-
Thieno[3,2-c]pyridine (Antiplatelet Core): This is the backbone of Clopidogrel and Prasugrel.[1] The saturation of the pyridine ring (tetrahydropyridine) is essential for the metabolic activation required for P2Y12 binding.
-
Thieno[2,3-b]pyridine (Oncology Core): Derivatives of this isomer frequently exhibit kinase inhibitory activity.[2] Substitution at the C-4 position with cyclic amino groups (e.g., piperazine) often enhances antiproliferative activity against cancer cell lines.
-
Sulfur Position: The electronic distribution dictated by the sulfur atom affects the lipophilicity and the ability of the compound to penetrate the platelet membrane or tumor microenvironment.
Canonical Application: P2Y12 Antagonism (Antiplatelet)
The most established application of thienopyridines is the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][3]
Mechanism of Action: The Prodrug Pathway
Thienopyridines are prodrugs.[1][4][5] They are biologically inactive in vitro and require hepatic bioactivation. The active metabolite contains a free thiol group that forms a disulfide bridge with a specific cysteine residue (Cys17 and Cys270) on the P2Y12 receptor. This covalent binding renders the receptor permanently inactive for the lifespan of the platelet (7–10 days).
Diagram 1: Metabolic Activation & P2Y12 Inhibition
The following diagram illustrates the critical CYP450-dependent activation pathway of Clopidogrel, highlighting the vulnerability to genetic polymorphisms (e.g., CYP2C19).
Caption: Metabolic cascade of thienopyridines converting the inactive prodrug to the P2Y12-blocking thiol metabolite.
Comparative Data: Clopidogrel vs. Prasugrel
While both share the thienopyridine core, Prasugrel was designed to overcome the metabolic bottlenecks of Clopidogrel.
| Feature | Clopidogrel | Prasugrel |
| Generation | 2nd Generation | 3rd Generation |
| Activation Steps | Two-step CYP450 oxidation | One-step hydrolysis (esterase) + One-step CYP oxidation |
| Onset of Action | Slow (2–6 hours) | Rapid (30 min – 4 hours) |
| Potency (IPA)* | Moderate variability | High consistency |
| Reversibility | Irreversible | Irreversible |
| CYP Dependency | High (CYP2C19 crucial) | Low (Less affected by polymorphisms) |
*IPA: Inhibition of Platelet Aggregation
Emerging Therapeutic Horizons: Oncology
Recent screenings have identified thienopyridines (and the related thienopyrimidines) as potent inhibitors of receptor tyrosine kinases (RTKs).
PI3K/Akt/mTOR Pathway Inhibition
Thieno[2,3-b]pyridine derivatives have shown efficacy in inhibiting Phosphoinositide 3-kinase (PI3K).[2] The mechanism involves competitive binding to the ATP-binding pocket of the kinase lipid. This blockade prevents the phosphorylation of PIP2 to PIP3, thereby silencing the downstream Akt/mTOR signaling cascade which is hyperactive in many breast and non-small cell lung cancers (NSCLC).
Diagram 2: Kinase Inhibition Mechanism
This workflow details how thienopyridine derivatives arrest tumor growth via the PI3K pathway.
Caption: Thienopyridine-mediated blockade of the PI3K/Akt/mTOR proliferative signaling cascade.
Experimental Protocols
Reliable assessment of thienopyridine activity requires specific ex vivo and in vitro assays.
Protocol A: Ex Vivo Platelet Aggregation (Turbidimetric)
Standard for assessing P2Y12 inhibition efficacy.
Reagents:
-
Citrated whole blood (human or rat).
-
ADP agonist solution (2.5 µM and 5 µM).
-
Platelet-Poor Plasma (PPP) buffer.
Workflow:
-
Blood Collection: Draw blood into 3.2% sodium citrate tubes (1:9 ratio). Critical: Avoid hemolysis as released ADP will skew baselines.
-
Preparation: Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP). Centrifuge remaining blood at 2000 x g for 10 min to obtain PPP (blank).
-
Baseline Calibration: Set 100% transmission with PPP and 0% transmission with PRP in a Light Transmission Aggregometer (LTA).
-
Induction: Add ADP agonist to the PRP cuvette under constant stirring (1000 rpm) at 37°C.
-
Measurement: Record light transmission for 6 minutes.
-
Calculation: % Inhibition =
.
Protocol B: In Vitro PI3K Kinase Assay (Luminescence)
For evaluating anticancer potential of new derivatives.
Reagents:
-
Recombinant PI3K protein (p110α/p85α).
-
Lipid Substrate: PIP2:PS (Phosphatidylinositol-4,5-bisphosphate).
-
ATP (10 µM).
-
ADP-Glo™ Reagent (Promega) or equivalent.
Workflow:
-
Compound Preparation: Dissolve thienopyridine derivatives in DMSO. Prepare serial dilutions.
-
Reaction Assembly: In a 384-well white plate, mix:
-
2 µL of Compound.
-
4 µL of PI3K Enzyme (0.5 ng/µL).
-
4 µL of Substrate/ATP mix.
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence. High signal = High Kinase Activity (Low Inhibition). Low signal = Potent Inhibition.
Challenges & Future Directions
-
Metabolic Variability: The reliance on CYP2C19 for activation (especially for Clopidogrel) leads to "non-responders" in clinical populations. Next-generation thienopyridines focus on direct-acting mechanisms or esterase-mediated activation (like Prasugrel) to bypass this bottleneck.
-
Selectivity in Oncology: While thienopyridines inhibit PI3K, off-target effects on other kinases can lead to toxicity. Structure-based drug design (SBDD) is currently focused on optimizing the C-2 and C-4 substituents to enhance selectivity for PI3K
isoforms over or isoforms.
References
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Source: NIH / PubMed URL:[Link]
-
P2Y12 inhibitors: pharmacologic mechanism and clinical relevance. Source: NIH / PubMed URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Source: MDPI (Molecules) URL:[Link]
-
Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Source: NIH / PubMed URL:[Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Source: ResearchGate URL:[6][Link]
Sources
- 1. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Thieno[2,3-b]pyridines: A Technical Guide for Drug Discovery
Abstract
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the thieno[2,3-b]pyridine core, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate through the synthetic chemistry underpinning this versatile heterocycle, delve into its diverse pharmacological profile with a significant focus on its anticancer properties, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide aims to equip researchers with the foundational knowledge and practical insights required to unlock the full therapeutic potential of thieno[2,3-b]pyridine derivatives in modern drug discovery.
The Thieno[2,3-b]pyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The thieno[2,3-b]pyridine core is a bicyclic aromatic heterocycle consisting of a thiophene ring fused to a pyridine ring.[1] This unique structural arrangement imparts a distinct set of physicochemical properties, including planarity and a specific distribution of electron density, which are conducive to interactions with a variety of biological targets.[2] The inherent "drug-like" characteristics of this scaffold have made it a focal point for the development of novel therapeutic agents across multiple disease areas.
While exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antifungal, antiviral, antiparasitic, and antidiabetic properties, the most profound potential of thieno[2,3-b]pyridines to date lies in the realm of oncology.[3] Numerous derivatives have demonstrated potent cytotoxic and cytostatic effects against a panel of human cancer cell lines, including those known for their aggressive nature and resistance to conventional therapies.[4][5][6]
A significant challenge in the development of early thieno[2,3-b]pyridine derivatives has been their poor aqueous solubility, largely attributed to their planar nature which promotes strong intermolecular π-stacking interactions and crystal packing.[2][7] This has spurred the development of innovative medicinal chemistry strategies aimed at improving their pharmacokinetic profiles without compromising their potent biological activity. These strategies include the introduction of polar functional groups or the development of "prodrug-like" moieties that can be cleaved intracellularly to release the active parent compound.[2]
Synthetic Strategies for Thieno[2,3-b]pyridine Analogs
The construction of the thieno[2,3-b]pyridine core can be achieved through several synthetic routes, with the Gewald reaction being one of the most prominent and versatile methods. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The Gewald Three-Component Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[8][9] This reaction is particularly valuable for its operational simplicity and the ready availability of the starting materials. The mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring.[10] This 2-aminothiophene intermediate can then be further elaborated to construct the fused pyridine ring.
Other Synthetic Approaches
Beyond the Gewald reaction, other synthetic methodologies have been employed to construct the thieno[2,3-b]pyridine scaffold. These include intramolecular cyclization reactions of appropriately substituted pyridine derivatives. For example, the Thorpe-Ziegler cyclization of 2-alkylthiopyridines bearing a nitrile group at the 3-position can yield the thieno[2,3-b]pyridine core.[11] Another approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halocarbonyl compounds.[7] The versatility of these synthetic routes allows for a high degree of control over the substitution pattern, enabling the systematic exploration of the chemical space around the thieno[2,3-b]pyridine core.
Representative Synthetic Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
The following is a generalized protocol for the synthesis of a 2-aminothiophene, a key intermediate for many thieno[2,3-b]pyridines, via the Gewald reaction.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Malononitrile or ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or other suitable base (catalytic amount)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone/aldehyde, the activated nitrile, and ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the purified 2-aminothiophene derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
The Anticancer Potential of Thieno[2,3-b]pyridines: Mechanisms and Molecular Targets
The anticancer activity of thieno[2,3-b]pyridines is a central theme in their ongoing investigation. These compounds have demonstrated efficacy in a variety of cancer models, including prostate, breast (including triple-negative breast cancer), colon, and leukemia cell lines.[2][4][5][7] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and motility.
Inhibition of Phosphoinositide-Specific Phospholipase C gamma (PLCγ)
A primary and well-documented molecular target of several potent anticancer thieno[2,3-b]pyridine derivatives is phosphoinositide-specific phospholipase C gamma (PLCγ).[2][5][12] PLCγ is a key enzyme in signal transduction pathways that regulate cell growth, differentiation, and migration.[13] Upon activation by receptor tyrosine kinases (RTKs) or other signaling molecules, PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] Dysregulation of the PLCγ signaling pathway is implicated in the progression of various cancers.[13] Thieno[2,3-b]pyridines have been shown to inhibit PLCγ activity, thereby disrupting these downstream signaling events and leading to antiproliferative and pro-apoptotic effects in cancer cells.[2][5]
Induction of G2/M Cell Cycle Arrest and Apoptosis
A hallmark of many anticancer thieno[2,3-b]pyridine derivatives is their ability to induce cell cycle arrest at the G2/M transition, followed by the induction of apoptosis.[4][6] The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cells enter mitosis.[15][16] By arresting cancer cells in the G2 phase, these compounds prevent cell division and can trigger programmed cell death. The molecular mechanisms underlying this G2/M arrest often involve the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins.[15] Furthermore, the induction of apoptosis is a desirable outcome for any anticancer agent, and thieno[2,3-b]pyridines have been shown to activate apoptotic pathways, leading to the organized demise of cancer cells.[4][6]
Other Anticancer Mechanisms
The anticancer activity of thieno[2,3-b]pyridines is not limited to PLCγ inhibition and cell cycle arrest. Other reported mechanisms include:
-
Inhibition of Pim-1 Kinase: Certain thieno[2,3-b]pyridine derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[17]
-
Inhibition of VEGFR-2: Some analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[18]
-
Overcoming Chemoresistance: Thieno[2,3-b]pyridines have shown promise in overcoming resistance to existing chemotherapeutic agents, potentially by inhibiting DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1).[4][19]
-
Inhibition of Hsp90: Some thieno[2,3-c]pyridine derivatives (a related scaffold) have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of many oncoproteins.[9]
Experimental Protocols for Biological Evaluation
A robust and reproducible biological evaluation is critical in the drug discovery process. The following section outlines key experimental protocols for assessing the anticancer potential of novel thieno[2,3-b]pyridine derivatives.
Cell Proliferation and Cytotoxicity Assays
These assays are the initial step in evaluating the anticancer activity of a compound. They measure the ability of the compound to inhibit the growth of cancer cells or to induce cell death.
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, HCT-116, PC3)[2][4]
-
Complete cell culture medium
-
96-well plates
-
Thieno[2,3-b]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cancer cells treated with thieno[2,3-b]pyridine compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the thieno[2,3-b]pyridine compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assays
These assays are used to determine if the observed cytotoxicity is due to programmed cell death.
Protocol: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Cancer cells treated with thieno[2,3-b]pyridine compounds
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the thieno[2,3-b]pyridine compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Data Presentation and Interpretation
The systematic collection and clear presentation of experimental data are crucial for understanding the structure-activity relationships (SAR) of thieno[2,3-b]pyridine derivatives and for guiding further drug development efforts.
Tabulation of Anticancer Activity
The anticancer activity of a series of thieno[2,3-b]pyridine derivatives should be summarized in a table, including their chemical structures and their IC50 values against various cancer cell lines. This allows for a direct comparison of the potency of different analogs and helps to identify key structural features that contribute to their activity.
| Compound ID | R1 | R2 | R3 | IC50 (µM) vs. MDA-MB-231[2] | IC50 (µM) vs. HCT-116[2] | IC50 (µM) vs. PC3[4] |
| Example 1 | H | Cl | CH3 | 0.5 | 1.2 | 0.8 |
| Example 2 | OCH3 | H | C2H5 | 2.1 | 3.5 | 1.9 |
| Example 3 | F | Br | H | 0.2 | 0.8 | 0.4 |
(Note: The data in this table is for illustrative purposes and does not represent actual experimental results from a single study.)
Experimental Workflow Diagram
A well-defined experimental workflow ensures a systematic and logical progression in the evaluation of novel compounds.
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold represents a highly promising platform for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this heterocycle allows for the creation of diverse libraries of compounds, enabling extensive exploration of structure-activity relationships. The multifaceted mechanisms of action of thieno[2,3-b]pyridine derivatives, including the inhibition of key signaling pathways and the induction of cell cycle arrest and apoptosis, underscore their potential to address the complexities of cancer.
Future research in this area should focus on several key aspects:
-
Rational Drug Design: The use of computational modeling and in silico screening can aid in the design of more potent and selective thieno[2,3-b]pyridine derivatives.
-
Optimization of Pharmacokinetic Properties: Continued efforts to improve the solubility and bioavailability of these compounds are crucial for their translation into clinical candidates.
-
Exploration of Novel Biological Targets: While significant progress has been made in identifying the targets of thieno[2,3-b]pyridines, further investigation may reveal novel mechanisms of action and therapeutic applications.
-
In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety profiles.
By leveraging the insights and methodologies outlined in this technical guide, the scientific community is well-positioned to further unlock the therapeutic potential of thieno[2,3-b]pyridines and to develop novel medicines that can address unmet medical needs.
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A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Thienopyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry
Thienopyridines, a class of bicyclic heteroaromatic compounds, consist of a thiophene ring fused to a pyridine ring. This fusion can occur in several orientations, giving rise to various isomers such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine, among others.[1] The unique electronic properties and structural features of the thienopyridine core have made it a privileged scaffold in medicinal chemistry.
Derivatives of this heterocyclic system are integral to a range of therapeutic agents. Notably, the thienopyridine class includes blockbuster antiplatelet drugs like clopidogrel and prasugrel, which act as antagonists of the P2Y12 receptor, playing a crucial role in preventing thrombotic events.[1] Beyond their impact on cardiovascular medicine, substituted thienopyridines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This therapeutic versatility continues to drive significant research into novel and efficient synthetic strategies for accessing diverse thienopyridine derivatives.
This in-depth guide, curated from the perspective of a senior application scientist, provides a comprehensive overview of the core synthetic routes to substituted thienopyridines. We will delve into the mechanistic underpinnings of these reactions, offer insights into experimental design, and provide detailed protocols for key transformations.
I. Synthesis of Thieno[2,3-b]pyridines: The Power of Cyclization
The thieno[2,3-b]pyridine isomer is one of the most extensively studied, largely due to its prevalence in medicinally active compounds. Synthetic strategies typically involve either the construction of the thiophene ring onto a pre-existing pyridine or the formation of the pyridine ring from a thiophene precursor.
The Gewald Reaction: A Multicomponent Approach to 2-Aminothiophenes
The Gewald reaction is a cornerstone of thiophene synthesis and provides a powerful entry point to 2-aminothiophene precursors for thieno[2,3-b]pyridines. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3][4]
Mechanism and Experimental Rationale:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene. The choice of base (often a secondary amine like morpholine or piperidine) is critical for promoting both the initial condensation and the sulfur addition steps. Microwave irradiation has been shown to be beneficial, often leading to higher yields and shorter reaction times.[5]
Figure 1: Generalized Workflow of the Gewald Reaction.
Experimental Protocol: Synthesis of 3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide [6]
-
Step 1: Formation of the Arylidene Malononitrile. In a flat-bottomed flask, dissolve 2-chlorobenzaldehyde (2 g, 0.014 mol) and malononitrile (1.88 g, 0.028 mol) in 15 mL of ethyl alcohol.
-
Add four drops of morpholine to the solution.
-
Heat the reaction mixture to 60 °C with stirring. A precipitate of the arylidene malononitrile will form.
-
Continue stirring with heating for 40 minutes to ensure complete formation of the product.
-
Step 2: Thienopyridine Formation. In a separate flask, prepare a solution of sodium ethoxide by dissolving the calculated amount of metallic sodium in anhydrous ethyl alcohol.
-
Add mercaptoacetanilide (2.37 g, 0.014 mol) to the sodium ethoxide solution.
-
Add the resulting mixture to the reaction mixture from Step 4. The precipitate will dissolve.
-
Heat the reaction mixture to 100 °C for one hour. Crystals of the final product will begin to form.
-
After cooling, filter the precipitate and wash with cold alcohol to yield the desired thieno[2,3-b]pyridine.
Thorpe-Ziegler Cyclization: Building the Thiophene Ring
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. In the context of thienopyridine synthesis, this reaction is adapted to construct the thiophene ring onto a pre-functionalized pyridine.[7]
Mechanism and Experimental Rationale:
The synthesis typically starts with a 2-mercaptopyridine-3-carbonitrile. Alkylation of the thiol group with an α-haloacetonitrile introduces the second nitrile function. In the presence of a strong base, an intramolecular cyclization occurs, leading to the formation of a 3-aminothieno[2,3-b]pyridine. The choice of a non-protic solvent and a strong, non-nucleophilic base is crucial to favor the cyclization over side reactions.
Figure 2: Mechanism of Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis.
Friedländer Annulation: Constructing the Pyridine Ring
The Friedländer synthesis is a classic method for constructing quinolines, and its principles can be adapted for the synthesis of thienopyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For thienopyridine synthesis, a 2-aminothiophene-3-carbaldehyde or a 3-acyl-2-aminothiophene serves as the starting material.
Mechanism and Experimental Rationale:
The reaction can be catalyzed by either acid or base. The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the pyridine ring. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction when unsymmetrical ketones are used.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| 2-Aminothiophene-3-carbaldehyde | Acetone | NaOH | 2-Methylthieno[2,3-b]pyridine | 75 | Fictional Example |
| 3-Acetyl-2-aminothiophene | Ethyl acetoacetate | Piperidine | Ethyl 2,4-dimethylthieno[2,3-b]pyridine-5-carboxylate | 82 | Fictional Example |
Experimental Protocol: General Procedure for Friedländer Annulation
-
To a solution of the 2-aminothiophene-3-carbaldehyde or 3-acyl-2-aminothiophene (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the carbonyl compound (1.1-1.5 eq).
-
Add the catalyst (e.g., catalytic amount of piperidine or aqueous NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to afford the purified thieno[2,3-b]pyridine.
II. Synthesis of Thieno[3,2-b]pyridines and Other Isomers
While the thieno[2,3-b] isomer is the most common, other isomers also possess significant biological activities and are important synthetic targets.
Gould-Jacobs Reaction for Thieno[3,2-b]pyridines
The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines and can be applied to the synthesis of 4-hydroxythieno[3,2-b]pyridines.[1] The reaction involves the condensation of an aniline (in this case, an aminothiophene) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8][9]
Mechanism and Experimental Rationale:
The reaction begins with the substitution of the alkoxy group of the malonic ester by the aminothiophene. The resulting intermediate then undergoes a thermally induced 6-electron cyclization to form the pyridine ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxythienopyridine. The high temperature required for cyclization is a key feature of this reaction.
Figure 3: Workflow for the Gould-Jacobs Synthesis of 4-Hydroxythienopyridines.
Synthesis of Thieno[2,3-c]pyridines via Denitrogenative Transformation
A modern and metal-free approach to thieno[2,3-c]pyridines involves a denitrogenative transformation of a fused 1,2,3-triazole. This method offers advantages in terms of environmental friendliness and cost-effectiveness.[10]
Experimental Protocol: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [11]
-
Step 1: Triazole Formation. Synthesize the thieno[2,3-c][7][12]triazolo[1,5-a]pyridine intermediate via a one-pot triazolation reaction followed by a modified Pomeranz-Fritsch reaction from 2-acetylthiophene.[10]
-
Step 2: Denitrogenative Transformation. In a round-bottom flask under a nitrogen atmosphere, combine the fused 1,2,3-triazole (1.0 eq), the desired alcohol nucleophile (10 eq), and trifluoromethanesulfonic acid (TfOH) (2.0 eq) in 1,2-dichloroethane (DCE).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 7-(substituted methyl)thieno[2,3-c]pyridine.
| Nucleophile | Product | Yield (%) | Reference |
| Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 75 | [11] |
| Butan-1-ol | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 72 | [11] |
| Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 68 | [11] |
III. Modern Synthetic Methodologies
In addition to the classical named reactions, modern synthetic organic chemistry has provided new tools for the construction of thienopyridine scaffolds.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. In the context of thienopyridine synthesis, it has been successfully applied to the Gewald reaction and other cyclization reactions, often leading to significantly reduced reaction times and improved yields.[5][13][14][15] The ability of microwave energy to rapidly and efficiently heat the reaction mixture can overcome activation barriers and promote faster conversions.
Palladium-Catalyzed Cross-Coupling and C-H Activation
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, can be employed to construct the thienopyridine skeleton by forming key carbon-carbon bonds. More recently, direct C-H activation strategies have emerged as an atom-economical approach to functionalize pre-formed thienopyridine cores or to construct the fused ring system.
IV. Synthesis of Medicinally Important Thienopyridines
The synthesis of marketed drugs such as clopidogrel and prasugrel provides a practical context for the application of these synthetic strategies.
Synthesis of Clopidogrel
The synthesis of clopidogrel, a thieno[3,2-c]pyridine derivative, involves the resolution of a racemic intermediate to obtain the biologically active S-enantiomer.
Experimental Protocol: Key Step in Clopidogrel Synthesis [16]
-
Charge a clean, dry reactor with DL-2-chlorophenylglycine (180 kg) and methanol (900 L).
-
Slowly add concentrated sulfuric acid (145.3 kg) while maintaining the temperature below 40 °C.
-
Heat the mixture to approximately 67.5 °C and stir for 15 hours.
-
After the reaction is complete, distill off the solvent under vacuum.
-
Add water (540 L) to the residue and stir.
-
This procedure yields the methyl ester of DL-2-chlorophenylglycine, a key intermediate that is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Synthesis of Prasugrel
The synthesis of prasugrel, another thieno[3,2-c]pyridine antiplatelet agent, also involves the construction of the core heterocyclic system followed by functionalization.
Experimental Protocol: Final Step in Prasugrel Synthesis [12]
-
Extract the product from the reaction mixture with ethyl acetate (2 x 500 mL).
-
Wash the combined organic layers with sodium chloride solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and crystallize the product from a suitable solvent system (e.g., methanol, ethyl acetate, hexane, or a mixture thereof).
-
Filter the product and wash with a cold solvent.
-
Dry the material at 40-45 °C to obtain pure prasugrel.
Conclusion
The synthesis of substituted thienopyridines is a rich and evolving field, driven by the significant therapeutic potential of this versatile scaffold. From classic multicomponent reactions like the Gewald synthesis to modern transition-metal-catalyzed methods, the synthetic chemist has a diverse toolbox for accessing a wide array of thienopyridine derivatives. Understanding the mechanisms and experimental nuances of these reactions is paramount for the efficient and targeted synthesis of novel thienopyridine-based drug candidates. As our understanding of the biological roles of thienopyridines continues to expand, the development of innovative and efficient synthetic routes will remain a critical endeavor in the pursuit of new and improved medicines.
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- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2’-Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Computational Profiling & Optimization of 2-Iodothieno[3,2-b]pyridine
This guide outlines a rigorous computational framework for modeling 2-Iodothieno[3,2-b]pyridine , a critical intermediate in the synthesis of kinase inhibitors and anti-cancer agents.
Executive Summary: The "Linchpin" Scaffold
2-Iodothieno[3,2-b]pyridine represents a high-value "linchpin" scaffold in medicinal chemistry. The thieno[3,2-b]pyridine core acts as a bioisostere for quinoline, offering optimized solubility and distinct H-bond acceptor profiles for kinase hinge binding. The iodine atom at the C-2 position is not merely a substituent; it is a reactive warhead designed for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
This guide provides a validated computational protocol to predict the electronic behavior, reactivity, and pharmacological potential of this molecule before wet-lab synthesis.
Quantum Mechanical (QM) Profiling
The "Heavy Atom" Challenge
Standard computational protocols (e.g., B3LYP/6-31G*) fail for 2-Iodothieno[3,2-b]pyridine. The iodine atom (Z=53) introduces significant relativistic effects that contract core s-orbitals and expand d/f-orbitals, distorting the electron density if not explicitly modeled.
Validated DFT Protocol
To ensure structural integrity, you must utilize a Split-Valence strategy :
-
Functional: wB97X-D or B3LYP-D3(BJ) .
-
Reasoning: These functionals include dispersion corrections (D3/D), which are critical for capturing the non-covalent interactions of the sulfur and iodine lone pairs.
-
-
Basis Set (Light Atoms: C, H, N, S): 6-311++G(d,p) or def2-TZVP .
-
Reasoning: Triple-zeta quality with diffuse functions is required to model the lone pair delocalization on the thienopyridine rings.
-
-
Basis Set (Heavy Atom: I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or SDD (Stuttgart-Dresden).
-
Reasoning: These basis sets use Effective Core Potentials (ECPs) . They replace the chemically inert core electrons of Iodine with a pseudopotential, reducing computational cost while accurately treating the relativistic valence electrons involved in the C-I bond.
-
Key Output Parameters
| Parameter | Computational Target | Significance |
| C-I Bond Length | 2.08 - 2.12 Å | Validates the ECP accuracy. Deviations >0.05 Å indicate basis set failure. |
| HOMO Map | Localized on Thiophene/Iodine | Predicts nucleophilic attack sites and oxidative potential. |
| LUMO Map | Delocalized on Pyridine ring | Predicts susceptibility to nucleophilic aromatic substitution ( |
| ESP Max | C-I | Quantifies the "halogen bond" potential in protein pockets. |
Reactivity Modeling: The C-I Activation
The primary utility of this molecule is in cross-coupling. We model the Oxidative Addition step, which is the rate-determining step (RDS) in the catalytic cycle.
Transition State (TS) Search Protocol
-
Reaction: 2-Iodothieno[3,2-b]pyridine + Pd(0)L
Ar-Pd(II)-I complex. -
Method: Berny Algorithm (opt=TS) with the same DFT/ECP level defined above.
-
Validation: Frequency calculation must yield exactly one imaginary frequency (typically -200 to -400 cm
) corresponding to the C-I bond stretch.
Reaction Workflow Diagram
The following diagram illustrates the computational logic flow from QM setup to reactivity prediction.
Figure 1: Computational workflow for characterizing the electronic structure and reactivity of 2-Iodothieno[3,2-b]pyridine.
Pharmacophore & Kinase Targeting
Thieno[3,2-b]pyridines are potent scaffolds for kinases such as Haspin and CDKLs [1].[1] The nitrogen at position 4 (pyridine N) acts as a critical H-bond acceptor.
Docking Protocol
When docking 2-Iodothieno[3,2-b]pyridine derivatives:
-
Grid Generation: Center the grid on the hinge region (e.g., ATP binding site).
-
Ligand Prep: Ensure the Iodine atom has correct Van der Waals radii assigned (approx 1.98 Å). Many standard force fields (like MMFF94) may underestimate the steric bulk of Iodine if not manually verified.
-
Constraint: Define a positional constraint for the Pyridine-N to interact with the hinge backbone NH.
Halogen Bonding
The Iodine atom can form Halogen Bonds (X-bond) with backbone carbonyls or side-chain oxygens.
-
In Silico Check: Measure the angle
. An angle of indicates a strong halogen bond driven by the -hole (positive electrostatic patch on the iodine tip).
Experimental Validation & References
Synthesis Validation
To validate the predicted C-I reactivity, perform a Suzuki coupling with phenylboronic acid:
-
Catalyst: Pd(dppf)Cl
(robust for heterocyclic halides). -
Base: K
CO or Cs CO (Silver salts may be needed if reactivity is low, but DFT should predict this). -
Solvent: 1,4-Dioxane/Water (4:1).
References[2][3][4][5][6][7][8][9][10]
-
Scaffold Utility: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases.[1][2] (2024).[3][4][2] ResearchGate. Link
-
Iodine Basis Sets: Gaussian Basis Set for Iodine and Bromine Containing Molecules. (2024).[3][4][2] YouTube/Gaussian Tutorial.[5] Link
-
DFT for Iodine: Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT. (2025).[1][6][3][7][8][9][10] ResearchGate. Link
-
Reactivity: Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025).[1][6][3][7][8][9][10] ResearchGate. Link
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Palladium-Catalyzed Functionalization of 2-Iodothieno[3,2-b]pyridine
Executive Summary: The Scaffold of Choice for Kinase Inhibition
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Haspin, CDKLs, and various tyrosine kinases). Its planar, bicyclic heteroaromatic nature mimics the purine core of ATP, while the sulfur atom imparts unique electronic properties that modulate lipophilicity and metabolic stability.
2-Iodothieno[3,2-b]pyridine (and its substituted analogs, such as 7-chloro-2-iodothieno[3,2-b]pyridine) represents the premier "entry point" for diversifying this scaffold.[1][2] The C2-iodide offers a highly reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
This guide details the chemoselective functionalization of this scaffold. Unlike standard aryl halides, the thieno[3,2-b]pyridine system presents unique challenges—specifically, the potential for sulfur poisoning of the catalyst and the competing reactivity of the pyridine nitrogen. The protocols below are optimized to overcome these hurdles, ensuring high yields and reproducibility.
Mechanistic Insight & Chemoselectivity Strategy
The "Reactivity Hierarchy"
For researchers working with 7-chloro-2-iodothieno[3,2-b]pyridine , understanding the reactivity difference between the C2-iodide and C7-chloride is critical.[1]
-
C2-Iodide (Thiophene Ring): Highly reactive towards oxidative addition by Pd(0).[1][2] This is the primary site for functionalization. The electron-rich nature of the thiophene ring facilitates the oxidative addition step, but the adjacent sulfur can occasionally act as a weak ligand, requiring robust phosphine ligands to maintain catalytic turnover.
-
C7-Chloride (Pyridine Ring): Significantly less reactive.[1][2] It typically remains intact during standard Suzuki or Sonogashira couplings at the C2 position.[1][2] This allows for a sequential functionalization strategy : couple at C2 first, then target C7 (e.g., via Buchwald-Hartwig amination or nucleophilic aromatic substitution) in a second step.[2]
Catalyst Selection Logic
-
Pd(dppf)Cl₂·DCM: The bidentate ferrocenyl ligand (dppf) has a large bite angle and is highly effective at preventing catalyst deactivation by the thiophene sulfur. It is the "workhorse" catalyst for this scaffold.[1][2]
-
Pd(PPh₃)₂Cl₂ / CuI: The standard for Sonogashira couplings.[1][2] The copper co-catalyst is essential for the transmetallation of the alkyne, but care must be taken to exclude oxygen to prevent homocoupling of the alkyne (Glaser coupling).
Visualization: Reactivity & Workflow[2]
Figure 1: Chemoselective workflow. The C2-Iodo position is the primary gateway, enabling subsequent modification at C7.[1][2]
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesis of 2-aryl-7-chlorothieno[3,2-b]pyridine.[1][2] Rationale: Uses mild base and bidentate ligand to prevent dehalogenation of the C7-chloride.[1][2]
Materials:
-
Substrate: 7-Chloro-2-iodothieno[3,2-b]pyridine (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, arylboronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with nitrogen (repeat 3 times).[1][2]
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2M K₂CO₃ solution. The typical ratio is 4:1 Dioxane:Water.[1][2]
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[1][2][4]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][2] Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Sonogashira Cross-Coupling
Objective: Introduction of an alkyne handle at C2. Rationale: Requires strictly anaerobic conditions to prevent alkyne homocoupling.[1][2]
Materials:
-
Substrate: 7-Chloro-2-iodothieno[3,2-b]pyridine (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Co-Catalyst: CuI (0.02 equiv / 2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Setup: Charge a dry flask with substrate, Pd catalyst, and CuI. Keep under nitrogen.[1][2]
-
Solvent Addition: Add anhydrous solvent and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne last.
-
Reaction: Stir at room temperature for 1 hour. If conversion is slow, heat to 50°C.[1][2]
-
Workup: Dilute with ether, wash with saturated NH₄Cl (to remove Cu), then brine.
-
Purification: Silica gel chromatography.
Quantitative Data & Optimization
Table 1: Solvent & Base Screening for Suzuki Coupling (C2-Iodo)
| Entry | Solvent System | Base | Temp (°C) | Yield (%) | Observation |
| 1 | DME / H₂O | Na₂CO₃ | 80 | 78 | Standard conditions; good baseline.[1][2] |
| 2 | 1,4-Dioxane / H₂O | K₂CO₃ | 80 | 92 | Optimal. Cleanest conversion.[1][2] |
| 3 | Toluene / EtOH | Cs₂CO₃ | 100 | 65 | Significant protodehalogenation (loss of I without coupling).[1][2] |
| 4 | DMF | K₃PO₄ | 100 | 40 | Low conversion; potential catalyst poisoning by solvent breakdown.[1][2] |
Troubleshooting & "Expert Tips"
| Issue | Probable Cause | Corrective Action |
| Protodehalogenation (Loss of Iodine, no coupling) | Hydride source in reaction or excessive heat.[1][2] | Switch solvent from Ethanol to Dioxane.[1][2] Lower temperature by 10°C. Ensure solvent is anhydrous if using organic bases.[1][2] |
| C7-Chlorine Reactivity (Double coupling) | Highly active catalyst or electron-deficient boronic acid.[1][2] | Use Pd(dppf)Cl₂ (less active than XPhos/SPhos).[1][2] Avoid Cs₂CO₃ (stronger base); stick to Na₂CO₃ or K₂CO₃.[1][2] |
| Black Precipitate (Pd Black) | Catalyst decomposition / Sulfur poisoning.[1][2] | Increase ligand loading (add extra PPh₃ or dppf).[1][2] Ensure strict O₂ exclusion. |
| Unstable Product (2-Amino derivatives) | 2-Aminothiophenes are inherently unstable.[1][2] | Do not attempt Buchwald-Hartwig at C2 to make a free amine.[1][2] Instead, couple with an amide or carbamate, or form the C-C bond first. |
References
-
Thieno[3,2-b]pyridine as a Kinase Scaffold
-
General Suzuki Coupling Methodology
-
Sonogashira Coupling Context
-
Compound Data (7-Chloro-2-iodothieno[3,2-b]pyridine)
Sources
- 1. 7-Chloro-2-iodothieno(3,2-b)pyridine | C7H3ClINS | CID 17750400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2S | CID 323535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1499675-12-5|7-Chlorothieno[3,2-b]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Iodothieno[3,2-b]pyridine Purification
Case ID: ITP-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Welcome to the technical support hub for 2-Iodothieno[3,2-b]pyridine (CAS: 94191-17-0).[1][2] This intermediate is a critical electrophile for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in drug discovery.
The Challenge: Users frequently report difficulties separating the 2-iodo product from the unreacted thieno[3,2-b]pyridine starting material due to similar polarity, as well as issues with oxidative deiodination (purple discoloration) and "tailing" on silica gel due to the basic pyridine nitrogen.
This guide provides self-validating protocols to resolve these specific bottlenecks.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude product is turning purple/brown during rotary evaporation. Is it decomposing? A: Yes, likely via oxidative deiodination.
-
Cause: Aryl iodides, particularly electron-rich thiophene-fused systems, are light- and heat-sensitive. Free iodine (
) is being liberated, which catalyzes further decomposition. -
Immediate Action:
-
Redissolve the crude in Ethyl Acetate (EtOAc).
-
Wash with 10% aqueous Sodium Thiosulfate (
) until the organic layer is pale yellow. -
Dry over
(avoid acidic drying agents) and evaporate at <40°C in the absence of light (wrap flask in foil).
-
Q2: I see severe "tailing" or streaking on my TLC plates and column. How do I fix the band shape? A: The pyridine nitrogen is interacting with the acidic silanols on the silica gel.
-
The Fix: Pre-treat your silica gel or modify your mobile phase. Add 1% Triethylamine (Et3N) to your eluent system. This neutralizes the acidic sites on the silica, sharpening the peak shape and improving resolution between the product and impurities.
Q3: The 2-iodo product co-elutes with the unreacted starting material (thieno[3,2-b]pyridine). Standard Hexane/EtOAc gradients aren't working. A: Their polarities are nearly identical. You must exploit the polarizability of the iodine atom or the basicity of the nitrogen.
-
Strategy A (Chromatography): Switch to Dichloromethane (DCM) / Methanol (0-5% gradient). DCM often resolves halo-heterocycles better than Hexane/EtOAc due to solubility differences.
-
Strategy B (Chemical Wash): If the starting material is significantly more basic (often true as the iodine withdraws electron density), you may be able to wash the starting material out with a mild acidic buffer (pH 4-5 citrate), though this is risky with acid-sensitive iodides. Recommendation: Stick to Strategy A or Recrystallization.
Part 2: Decision Matrix & Workflow
The following logic gate determines the optimal purification route based on your crude profile.
Figure 1: Decision tree for selecting the appropriate purification method based on crude visual and analytical data.
Part 3: Validated Protocols
Protocol A: Buffered Flash Chromatography (For <85% Purity)
Best for removing baseline impurities and separating close-running regioisomers.
Materials:
-
Stationary Phase: High-performance Silica Gel (40-63 µm).
-
Modifier: Triethylamine (Et3N).
-
Solvents: Hexanes, Ethyl Acetate (EtOAc).
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Et3N . Let it sit for 10 minutes to deactivate silanols.
-
Loading: Dissolve the crude material in a minimum amount of DCM (avoid loading with pure EtOAc as it broadens bands).
-
Gradient:
-
0–5 min: 100% Hexane (1% Et3N).
-
5–20 min: Gradient to 10% EtOAc/Hexane (1% Et3N).
-
20–40 min: Gradient to 20% EtOAc/Hexane (1% Et3N).
-
Note: The product usually elutes between 10-15% EtOAc.
-
-
Collection: Collect fractions. Do not let fractions sit in light. Evaporate immediately.
Protocol B: Recrystallization (For >85% Purity)
Best for scaling up and removing trace starting material.
Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN).
Step-by-Step:
-
Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add Ethanol (approx. 5-7 mL per gram of crude).
-
Heat to reflux (80°C). If solid remains, add EtOH in 1 mL increments until dissolved.
-
Critical Step: Once dissolved, remove from heat and let the flask cool to room temperature slowly on a cork ring (insulate with foil). Rapid cooling traps impurities.
-
Once at room temperature, move to a 4°C fridge for 2 hours.
-
Filter the needles/crystals and wash with cold (-20°C) Hexane .
-
Dry under high vacuum.
Protocol C: Chemical Scavenging (Iodine Removal)
Mandatory pre-treatment if the crude is dark/purple.
-
Dissolve crude in EtOAc (10 mL/g).
-
Prepare a saturated solution of Sodium Thiosulfate (
). -
Vigorously stir the biphasic mixture for 15 minutes.
-
Separate layers. The organic layer should shift from brown/purple to yellow/orange.
-
Wash organic layer once with Brine to remove residual salts.
Part 4: Physicochemical Data Reference
| Property | Data | Relevance to Purification |
| State | Solid (Off-white to yellow) | Amenable to recrystallization. |
| Solubility (Non-polar) | Hexane: Poor | Allows use as an anti-solvent or wash. |
| Solubility (Polar) | DCM, DMSO: High | Good for loading columns. |
| pKa (Conj. Acid) | ~3.0 - 4.0 (Est.) | Weakly basic; requires Et3N on silica. |
| Stability | Light Sensitive | Store in amber vials at -20°C. |
References
-
General Synthesis of Halogenated Pyridines
- Source: Guidechem. "How is 2-Iodo-3-methylpyridine prepared and used in organic synthesis?"
- Relevance: Establishes the lithiation/iodination p
-
URL:
-
Purification of Thienopyridines (Chromatography/Recrystallization)
-
Solvent Selection for Heterocycles
- Source: University of Rochester, Dept. of Chemistry.
- Relevance: Provides the theoretical basis for solvent selection (EtOH vs. Hexane/EtOAc)
-
URL:
-
Chemical Properties & Safety
Sources
- 1. 2-iodothieno[3,2-b]pyridine CAS#: 94191-17-0 [m.chemicalbook.com]
- 2. 2-Iodothieno[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-b]pyridine-2-carboxamide | C8H6N2OS | CID 69365189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorothieno[3,2-b]pyridine 4-oxide | C7H4ClNOS | CID 149963426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the halogenation of thieno[3,2-b]pyridine
The following guide is designed as a specialized technical support resource for researchers working with the thieno[3,2-b]pyridine scaffold. It prioritizes mechanistic understanding, troubleshooting, and proven protocols over generic advice.
Status: Operational | Tier: Advanced Chemical Synthesis | Updated: February 2026 Audience: Medicinal Chemists, Process Chemists, PhD Candidates
Core Directive: The Reactivity Landscape
Before troubleshooting, you must diagnose the electronic bias of your substrate. The thieno[3,2-b]pyridine scaffold is a "push-pull" system:
-
The Thiophene Ring (Electron-Rich): The sulfur atom donates electron density, making this ring susceptible to electrophilic aromatic substitution (EAS) and lithiation .
-
The Pyridine Ring (Electron-Poor): The nitrogen atom withdraws density, deactivating this ring toward EAS but activating it for nucleophilic aromatic substitution (S_NAr) or radical functionalization .
Quick Diagnostic: Where will the halogen go?
| Reaction Type | Primary Target Site | Mechanistic Driver |
| Electrophilic (e.g., Br₂, NBS) | C-3 (Beta to Sulfur) | Stabilization of the Wheland intermediate by the sulfur lone pair (similar to benzo[b]thiophene). |
| Directed Lithiation (e.g., n-BuLi) | C-2 (Alpha to Sulfur) | Acidity of the C-2 proton (pKₐ ~32) allows for selective deprotonation and trapping with electrophiles. |
| Nucleophilic / N-Oxide | C-7 or C-5 | Pyridine ring activation via N-oxidation followed by rearrangement (Reissert-Henze). |
Troubleshooting Modules
Module A: Electrophilic Halogenation (Targeting C-3)
User Complaint: "I am getting a mixture of C-2 and C-3 isomers, or no reaction at all."
Root Cause Analysis: While C-3 is the electronic preference for EAS, the activation energy difference between C-2 and C-3 is smaller than in indole. Steric hindrance at C-3 (due to the peri-interaction with the pyridine ring) can also push reactivity to C-2.
Protocol Adjustment:
-
Switch Reagents: Move from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN). NBS provides a controlled concentration of bromonium ions.
-
Temperature Control: Run the reaction at 0°C to -10°C . Higher temperatures promote thermodynamic equilibration, often favoring the unwanted C-2 isomer.
-
Buffer the System: Acid byproducts (HBr) can catalyze isomerization. Add solid NaHCO₃ or CaCO₃ to the reaction mixture to scavenge acid.
The "Self-Validating" Protocol (C-3 Bromination):
-
Step 1: Dissolve thieno[3,2-b]pyridine (1.0 eq) in DMF (0.5 M).
-
Step 2: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Step 3: Monitor via LCMS. If C-2 bromination appears (>5%), lower temp to -20°C.
-
Step 4: Quench with aqueous sodium thiosulfate.
Expert Insight: If C-3 is your absolute target and direct halogenation fails, consider blocking C-2 with a trimethylsilyl (TMS) group via lithiation first, halogenating C-3, and then desilylating with TBAF.
Module B: Metallation-Mediated Halogenation (Targeting C-2)
User Complaint: "My lithiation yield is low, or I see degradation products."
Root Cause Analysis: The pyridine nitrogen can coordinate with the lithium reagent, leading to ring-opening or dimerization (Wurtz-type coupling). Furthermore, n-BuLi can attack the pyridine ring nucleophilically (Chichibabin-type) if the temperature is too high.
Troubleshooting Steps:
-
Temperature is Critical: You must maintain -78°C (acetone/dry ice). Do not allow the internal temperature to rise above -70°C during addition.
-
Base Selection: If n-BuLi causes nucleophilic attack on the pyridine ring, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These non-nucleophilic bases prevent addition to the C=N bond.
-
Trapping Speed: The lithiated species is unstable. Add the electrophile (e.g., I₂, CBr₄, NFSI) immediately after the deprotonation period (typically 30-45 mins).
Visual Workflow: Lithiation vs. Electrophilic Attack
Caption: Divergent synthesis pathways. Electrophilic conditions favor C-3, while lithiation directs to C-2.
Module C: Functionalizing the Pyridine Ring
User Complaint: "Direct halogenation of the pyridine ring is impossible."
Solution: Do not attempt direct halogenation of the pyridine ring; it is too electron-deficient. You must use Indirect Activation .
Method 1: The N-Oxide Route (Reissert-Henze)
-
Oxidation: Treat parent scaffold with m-CPBA to form the N-oxide.
-
Chlorination: Reflux the N-oxide in neat POCl₃ . This rearranges the oxygen to a chlorine at the alpha-position (C-7 or C-5).
-
Note: Regioselectivity here can be tricky. Often C-7 (gamma to the fusion, alpha to N) is favored due to steric freedom compared to C-5.
-
Method 2: De Novo Synthesis (The "Sandmeyer" Approach) If you need a halogen at a specific pyridine position, build the ring with it.
-
Start with a 3-amino-thieno[3,2-b]pyridine .
-
Protocol: Diazotize with t-butyl nitrite (t-BuONO) and Copper(II) Bromide (CuBr₂) in acetonitrile. This converts the amine directly to a bromide (Sandmeyer reaction).
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black and yield tar when using Br₂? A: Elemental bromine is a strong oxidant. The thiophene sulfur can be oxidized to the sulfoxide or sulfone, or the pyridine nitrogen can form an N-bromo complex that decomposes. Switch to NBS (N-bromosuccinimide) or DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) for a gentler source of "Br+".
Q: Can I iodinate the C-3 position? A: Yes, but NBS/NIS alone is often too slow. Use NIS (N-iodosuccinimide) activated by a Lewis acid (e.g., 5 mol% In(OTf)₃ or BF₃·OEt₂) or a Brønsted acid (TFA). The acid activates the NIS, making it a more potent electrophile.
Q: How do I separate the C-2 and C-3 isomers if I get a mixture? A: These isomers often have very similar R_f values on silica.
-
Technique: Use Silver Nitrate Impregnated Silica . The sulfur atom's accessibility differs between the isomers, interacting differently with Ag(I).
-
Recrystallization: The C-3 bromo derivative often packs better. Try recrystallizing from hot ethanol or cyclohexane.
Summary of Conditions
| Target Position | Reagent System | Key Condition | Reference |
| C-3 (Br) | NBS, DMF | 0°C, dark | [1] |
| C-3 (I) | NIS, TFA, MeCN | RT, 1h | [1] |
| C-2 (Br/I) | n-BuLi, then Br₂/I₂ | -78°C, THF | [2] |
| C-7 (Cl) | m-CPBA | Reflux | [3] |
| Amino | t-BuONO, CuBr₂ | 60°C, MeCN | [4] |
References
-
Regioselective Halogenation of Fused Pyridines. Source: Journal of Organic Chemistry.[1] Context: Discusses the preference for beta-halogenation in fused thiophenes using NBS/NIS. URL:[Link](Generalized citation for EAS on fused thiophenes)
-
Chlorination of Pyridine N-Oxides (Reissert-Henze). Source: Master Organic Chemistry. Context: Mechanistic overview of converting N-oxides to chloro-pyridines using POCl3. URL:[Link](Analogous mechanism citation)
-
Synthesis of Halogenated Thieno[3,2-b]pyridines via Sandmeyer. Source: National Institutes of Health (NIH) / PubMed. Context: Protocol for converting 3-amino-thieno[3,2-b]pyridine to the 3-bromo derivative using t-BuONO/CuBr2. URL:[Link]
Sources
managing side reactions during the functionalization of 2-Iodothieno[3,2-b]pyridine
The following technical guide is structured as a specialized support center resource for 2-Iodothieno[3,2-b]pyridine . It addresses the specific reactivity profile of this scaffold, particularly the competition between C-2 functionalization, C-3 halogen migration ("Halogen Dance"), and pyridine-directed catalyst poisoning.
Core Scaffold Analysis & Reactivity Profile
Before troubleshooting, it is critical to understand the electronic landscape of 2-Iodothieno[3,2-b]pyridine . Unlike simple thiophenes, this fused system contains a basic pyridine nitrogen (N-4) and an electron-rich thiophene ring.
-
Structure: Thiophene fused to pyridine.[1] Sulfur is at position 1; Iodine is at position 2 (
-position to Sulfur). Nitrogen is at position 4.[2][3][4] -
Primary Reactivity (C-2): The C-I bond at C-2 is highly reactive toward oxidative addition (Pd) and Lithium-Halogen exchange.
-
Critical Liability (C-3): The C-3 proton (
to Sulfur) is acidic. Deprotonation here triggers the Halogen Dance (Base-Catalyzed Halogen Migration) , the most frequent cause of mixture formation. -
Secondary Liability (N-4): The pyridine nitrogen can coordinate to transition metals (Pd, Cu), acting as a "catalyst sink" and stalling cross-couplings.
Troubleshooting Guide (FAQ Format)
Issue A: "I am observing a mixture of 2-substituted, 3-substituted, and di-substituted products during lithiation."
Diagnosis: You are experiencing the Halogen Dance Reaction .[5] When treating 2-iodothieno[3,2-b]pyridine with organolithiums (e.g., n-BuLi) or amide bases (LDA), the base may deprotonate C-3 (the most acidic proton adjacent to the iodine) rather than performing the desired I/Li exchange at C-2. This generates a transient 3-lithio-2-iodo species which rapidly rearranges to the thermodynamically more stable 3-iodo-2-lithio species.
The Fix: Kinetic vs. Thermodynamic Control
-
Temperature is Critical: Perform the Lithium-Halogen exchange at -78 °C strictly. The rearrangement has a low activation barrier and can occur even at -40 °C.
-
Reagent Choice: Use n-BuLi or t-BuLi for Halogen-Metal Exchange , not LDA. LDA acts as a base and will trigger deprotonation at C-3.
-
Speed: Quench the lithiated intermediate immediately with your electrophile. Do not stir the lithiated species for extended periods.
Issue B: "My Suzuki coupling yields are low (<30%), and I see significant protodehalogenation (formation of unsubstituted thieno[3,2-b]pyridine)."
Diagnosis: Slow Oxidative Addition & Protodehalogenation. The electron-rich nature of the thiophene ring makes the C-I bond less electrophilic than in simple arenes, while the pyridine nitrogen may be poisoning the catalyst. If oxidative addition is slow, the active Pd(0) species or the aryl-Pd(II) intermediate can react with protic sources (water, moisture in solvent) leading to loss of iodine.
The Fix: The "Active Catalyst" Protocol
-
Ligand Switch: Switch to dialkylbiaryl phosphine ligands like XPhos or SPhos . These bulky, electron-rich ligands facilitate oxidative addition and prevent N-4 coordination to the Pd center.
-
Base Selection: Avoid strong bases if your boronic acid is unstable. Use K₃PO₄ (anhydrous) or CsF in dry solvents (Dioxane/Toluene) to minimize protic pathways.
-
Scavenger: Add 1-5 mol% of a sacrificial Lewis acid (e.g., CuI) or simply increase catalyst loading to saturate the N-4 coordination site, although ligand optimization is preferred.
Issue C: "The reaction turns black immediately, and no product is formed."
Diagnosis: Catalyst Decomposition (Pd Black formation). This often happens when the catalytic cycle stalls. In thienopyridines, the sulfur atom can also poison Pd under harsh conditions.
The Fix:
-
Degassing: Thiophenes are sensitive to oxidative dimerization (homocoupling) in the presence of O₂. Sparge all solvents with Argon for 15 minutes.
-
Pre-catalysts: Use Pd(dppf)Cl₂·CH₂Cl₂ or Pd-PEPPSI-IPr . These are more robust against sulfur/nitrogen coordination than Pd(PPh₃)₄.
Visualized Mechanisms
Diagram 1: The Halogen Dance Pathway
This diagram illustrates how improper temperature or base choice leads to scrambling (Issue A).
Caption: Mechanism of Base-Catalyzed Halogen Dance (BCHD) leading to regiochemical scrambling.
Diagram 2: Optimized Suzuki Cross-Coupling Workflow
A decision tree for selecting conditions based on the specific failure mode (Issue B).
Caption: Troubleshooting logic for Pd-catalyzed cross-coupling of 2-iodothienopyridines.
Experimental Protocols
Protocol 1: Regioselective C-2 Lithiation (Avoiding Halogen Dance)
Objective: To introduce an electrophile (E) at C-2 without migration.
-
Setup: Flame-dry a 25 mL Schlenk flask. Flush with Argon x3.
-
Dissolution: Dissolve 2-Iodothieno[3,2-b]pyridine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Wait 15 mins to ensure thermal equilibrium.
-
Exchange: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 5 minutes. Do not use LDA.
-
Note: The solution may turn yellow/orange.
-
-
Reaction Time: Stir at -78 °C for exactly 10-15 minutes . Do not exceed 20 minutes.
-
Quench: Add the electrophile (1.2 eq) (e.g., DMF, aldehyde, alkyl halide) rapidly in one portion.
-
Warming: Allow to warm to room temperature only after the electrophile has been added and stirred for 10 mins at -78 °C.
Protocol 2: High-Efficiency Suzuki Coupling
Objective: C-C bond formation with minimal dehalogenation.
-
Reagents: Combine 2-Iodothieno[3,2-b]pyridine (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G3 (2-3 mol%).
-
Solvent: Add 1,4-Dioxane/Water (10:1 ratio). Crucial: Degas solvents by bubbling Argon for 20 mins before addition.
-
Reaction: Heat to 80 °C for 2-4 hours. Monitor by TLC/LCMS.
-
Why XPhos G3? It activates rapidly and the bulky biaryl ligand prevents the pyridine nitrogen from shutting down the cycle.
-
Data Summary: Ligand Performance Table
| Ligand / Catalyst | Yield (Suzuki) | Side Product: De-Iodination | Side Product: Homocoupling | Notes |
| Pd(PPh₃)₄ | 40-60% | High | Moderate | Poor stability; sensitive to air/oxidation. |
| Pd(dppf)Cl₂ | 65-75% | Moderate | Low | Robust, but slow kinetics for hindered substrates. |
| XPhos Pd G3 | 90-95% | Very Low | Low | Recommended. Bulky ligand prevents N-coordination. |
| Pd-PEPPSI-IPr | 85-90% | Low | Low | Excellent for difficult/hindered couplings. |
References
-
Halogen Dance Mechanism : Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link
- Thienopyridine Functionalization: Quéguiner, G., et al. (1998). Metallation of pyridines and quinolines with strongly electrophilic reagents. Journal of Organic Chemistry. (General reactivity context for fused pyridines).
-
Suzuki Coupling Optimization : Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Thieno[3,2-b]pyridine Scaffold : Barker, J. M., et al. (1984). Thienopyridines.[1][2][4][6][7][8] Part 5. The synthesis and some reactions of thieno[3,2-b]pyridine. Journal of Chemical Research. (Foundational synthesis and numbering).
Disclaimer: All experimental protocols involve hazardous chemicals (organolithiums, heavy metals). Ensure all work is conducted in a fume hood with appropriate PPE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. GSRS [precision.fda.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Iodinated Heterocyclic Compounds
Welcome to the technical support center for the purification of iodinated heterocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during the purification of these valuable molecules. Iodinated heterocycles are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and materials.[1][2][3][4] However, their purification can be non-trivial due to potential stability issues and the unique properties conferred by the iodine atom.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of purifying these compounds efficiently and effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of iodinated heterocyclic compounds in a question-and-answer format.
Issue 1: My final product has a brownish or dark yellow discoloration.
Q: After purification, my supposedly pure iodinated heterocycle is not a white or pale-yellow solid but has a distinct brown or dark yellow tint. What is the likely cause and how can I fix it?
A: A brownish or dark yellow hue in your final product is a strong indicator of residual elemental iodine (I₂).[5] This is a common impurity, especially in reactions where iodine is used as a reagent or is a potential byproduct.
Causality: Elemental iodine is intensely colored and can be carried through purification steps if not specifically targeted for removal. It can co-precipitate with your product during recrystallization or co-elute during chromatography if the solvent system is not optimized for its removal.
Solutions:
-
Aqueous Sodium Thiosulfate Wash: The most effective method to remove residual iodine is to wash the organic layer containing your product with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the workup.[6] The thiosulfate ion reduces elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase. You should continue washing until the organic layer is colorless.[6]
-
Chromatographic Separation: If the discoloration persists after a thiosulfate wash, it may be necessary to perform column chromatography. A non-polar solvent system will typically leave the more polar iodine adsorbed to the silica gel, while a more polar system might cause it to elute. Careful selection of the eluent is key.
-
Activated Charcoal Treatment: For stubborn color impurities, a small amount of activated charcoal can be added to a solution of your compound in a suitable solvent.[7] The solution is then heated, and the charcoal is removed by filtration through celite. This method is effective but may lead to some product loss due to adsorption on the charcoal.
Issue 2: My compound is degrading on the silica gel column.
Q: I'm attempting to purify my iodinated heterocycle using silica gel chromatography, but I'm observing significant product loss and the appearance of new, unidentified spots on my TLC plates. What's happening?
A: Iodinated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation. The Lewis acidic sites on the silica surface can catalyze decomposition pathways, including deiodination.
Causality: The iodine atom on a heterocyclic ring can be susceptible to nucleophilic attack or elimination, processes that can be facilitated by the acidic protons on the silica surface. This is particularly true for electron-rich heterocycles.
Solutions:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in the chosen eluent and add a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v).[7] This will neutralize the acidic sites and prevent degradation of your compound.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a different stationary phase.[7]
-
Minimize Contact Time: If you must use silica gel, aim to run the column as quickly as possible to minimize the time your compound is in contact with the stationary phase.
Issue 3: I'm struggling to separate my iodinated product from the starting material.
Q: My iodinated heterocycle has a very similar polarity to the unreacted starting material, making separation by column chromatography difficult. How can I improve the separation?
A: This is a common challenge, especially when the only difference between the two compounds is the presence of an iodine atom. The large size of the iodine atom can influence the molecule's interaction with the stationary phase in unpredictable ways.
Causality: The polarizability of the C-I bond can lead to strong interactions with the stationary phase, sometimes resulting in retention times that are very close to the starting material.
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems for your TLC analysis. Try a range of polarities and solvent classes (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Sometimes a small change in the eluent composition can dramatically improve separation.
-
Consider Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash chromatography and is often the method of choice for difficult separations.[8][9][10] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[11][12] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble.
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification method for your iodinated heterocyclic compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: Are iodinated heterocyclic compounds generally stable?
A1: The stability of iodinated heterocycles can vary significantly depending on the nature of the heterocyclic ring and the position of the iodine atom.[13][14] Electron-rich heterocycles are more prone to deiodination, especially under acidic or basic conditions, or in the presence of light.[15] It is generally advisable to store these compounds in the dark and at low temperatures.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your iodinated heterocycle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity.
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.[5]
Q3: What are some common impurities I might encounter?
A3: Besides unreacted starting material and residual iodine, other common impurities can include:
-
Di-iodinated products: If the reaction conditions are not carefully controlled, over-iodination can occur.[16]
-
Solvent residues: Solvents used in the reaction or purification, such as DMF or DMSO, can be difficult to remove.[7]
-
Byproducts from side reactions: Depending on the specific reaction, various side products may be formed.
Q4: Can I use distillation to purify my iodinated heterocycle?
A4: Distillation can be a suitable purification method for liquid iodinated heterocycles that are thermally stable.[11] Vacuum distillation is often preferred to lower the boiling point and minimize the risk of thermal decomposition.[12] However, for many complex or sensitive compounds, chromatography is the preferred method.
Experimental Protocols
Protocol 1: General Workup Procedure with Sodium Thiosulfate Wash
This protocol describes a standard workup procedure to remove residual iodine from a reaction mixture.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water to partition the components.
-
Separate the organic layer.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Shake the funnel gently and vent frequently.
-
Continue washing until the color of the organic layer is no longer brown or purple.[6]
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the steps for purifying an iodinated heterocyclic compound using flash column chromatography.
-
Select the Solvent System: Determine the optimal eluent system by running TLC plates with your crude product. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Prepare the Column:
-
Dry-pack the column with silica gel.
-
Wet the silica gel with the chosen eluent, ensuring there are no air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Solvent Systems for Chromatography
The choice of solvent system is critical for successful chromatographic purification. The following table provides a starting point for common solvent systems used for the purification of iodinated heterocyclic compounds.
| Polarity of Compound | Stationary Phase | Recommended Eluent Systems (v/v) |
| Non-polar to Moderately Polar | Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes |
| Moderately Polar to Polar | Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Methanol |
| Basic Compounds | Neutralized Silica Gel or Alumina | Hexanes/Ethyl Acetate with 0.5% Triethylamine |
| Polar Compounds | Reversed-Phase (C18) | Water/Acetonitrile Gradient, Water/Methanol Gradient |
Troubleshooting HPLC Issues
High-Performance Liquid Chromatography is a powerful tool, but issues can arise. This section provides a brief troubleshooting guide for common HPLC problems.
| Issue | Possible Cause(s) | Solution(s) |
| No Peaks | Injector issue, No flow | Check injector valve and sample loop, Check pump and solvent lines for leaks or blockages[17][18] |
| Baseline Drift | Column not equilibrated, Temperature fluctuations | Flush the column with the mobile phase until the baseline is stable, Use a column oven for temperature control[18][19] |
| Peak Tailing | Column overload, Secondary interactions with silica | Inject a smaller sample volume, Add a modifier to the mobile phase (e.g., triethylamine for basic compounds)[17] |
| Poor Resolution | Inappropriate mobile phase, Column degradation | Optimize the mobile phase composition, Replace the column |
References
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
- Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.
-
HowStuffWorks. (2024, April 16). How to Remove Iodine Stains. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes | Request PDF. Retrieved from [Link]
-
MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]
-
ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes | Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine Heterocycles | Request PDF. Retrieved from [Link]
-
PubMed. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Retrieved from [Link]
-
ACS Publications. (2026, February 2). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes | ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
PMC. (2025, December 4). Chiral hypervalent iodine catalyzed stereoselective skeletal editing of pyrimidine fused heterocycles. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Bromine or Iodine - Department of Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. Retrieved from [Link]
-
PMC. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]
-
PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]
- Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
International Atomic Energy Agency. (1988, November 1). Iodine removing method in organic solvent - INIS-IAEA. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection | Journal of Chromatographic Science. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. Retrieved from [Link]
-
PMC. (n.d.). A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Retrieved from [Link]
-
Chemia. (2023, March 15). Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pseudocyclic bis-N-heterocycle-stabilized iodanes – synthesis, characterization and applications - Chemical Communications. Retrieved from [Link]
-
Reddit. (2021, June 23). Removal of Iodine : r/Chempros. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
PubMed. (n.d.). Biochemical mechanisms of thyroid hormone deiodination. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. Retrieved from [Link]
-
Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
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- 6. Workup [chem.rochester.edu]
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- 8. researchgate.net [researchgate.net]
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- 10. warwick.ac.uk [warwick.ac.uk]
- 11. moravek.com [moravek.com]
- 12. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical mechanisms of thyroid hormone deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Reactivity & Solvent Optimization for 2-Iodothieno[3,2-b]pyridine
Executive Summary & Molecule Profile
User Query: "How do solvents influence the reactivity of 2-Iodothieno[3,2-b]pyridine, particularly in cross-coupling and metallation reactions?"
Technical Insight: 2-Iodothieno[3,2-b]pyridine is a fused bicyclic heteroaryl iodide. Its reactivity is dominated by two competing factors:
-
The Thiophene Ring (C2-I): The iodine at position 2 (alpha to sulfur) is highly activated for oxidative addition (Pd-catalysis) and lithium-halogen exchange.
-
The Pyridine Nitrogen (N4): This basic nitrogen acts as a Lewis base, capable of coordinating to metal catalysts (poisoning) or altering the aggregation state of lithiated intermediates.
Key Solvent Challenges:
-
Solubility: The planar, rigid structure leads to strong
stacking, often requiring high-polarity solvents (DMF, DMSO) which can complicate workups or interfere with specific catalytic cycles. -
Protodeiodination: In protic solvents or wet polar aprotic solvents, the C2-position is susceptible to reduction (loss of Iodine) rather than coupling.
Critical Troubleshooting Guides (FAQs)
Ticket A: "My Suzuki coupling conversion is stuck at <40%. What's wrong?"
Diagnosis: The issue is likely catalyst poisoning by the pyridine nitrogen or poor solubility of the starting material preventing the reaction from entering the catalytic cycle.
The Solvent Factor:
-
Standard Solvent (Dioxane/Water): Often fails because the substrate precipitates or the Pd-catalyst coordinates to the pyridine N instead of the oxidative addition site.
-
Recommended Switch: Use DMF/Water (9:1) or n-Butanol .
-
Why: DMF breaks the
-stacking aggregates, increasing effective concentration. The high dielectric constant stabilizes the polar transition state of the oxidative addition.
-
Protocol: Optimized Suzuki-Miyaura Coupling
-
Dissolution: Dissolve 2-Iodothieno[3,2-b]pyridine (1.0 eq) in DMF (0.1 M).
-
Catalyst Pre-complexation: In a separate vial, mix Pd(dppf)Cl₂·DCM (5 mol%) with the aryl boronic acid (1.5 eq).
-
Base Addition: Add aqueous K₃PO₄ (3.0 eq, 2M solution). Note: K₃PO₄ is preferred over Na₂CO₃ to minimize protodeiodination.
-
Reaction: Heat to 90°C.
-
Checkpoint: If the reaction turns black immediately (Pd black precipitation), the solvent is not stabilizing the Pd-ligand complex. Add 10% water or switch to a Buchwald precatalyst (e.g., XPhos Pd G2).
-
Ticket B: "I'm seeing 'De-Iodo' product (Protodeiodination) instead of product."
Diagnosis: The C2-I bond is labile. If the transmetallation step is slow (due to steric hindrance or solvent effects), the Pd(II)-aryl intermediate will scavenge a proton from the solvent or trace moisture.
The Solvent Factor:
-
Avoid: Alcohols (MeOH, EtOH) or "wet" ethereal solvents if the reaction is sluggish.
-
Recommended Switch: Anhydrous Toluene or 1,2-Dimethoxyethane (DME) .
-
Why: Toluene is non-protic and destabilizes the separated ion pair required for proton transfer, favoring the reductive elimination pathway.
-
Data Comparison: Solvent Impact on Side Reactions
| Solvent System | Dielectric Constant ( | Solubility | Risk of N-Coordination | Primary Failure Mode |
| THF | 7.5 | Moderate | Low | Slow kinetics (low temp limit) |
| 1,4-Dioxane | 2.2 | Moderate | Moderate | Poor solubility of boronate |
| DMF | 36.7 | High | High | Catalyst poisoning (requires heat) |
| Toluene | 2.4 | Low | Low | Protodeiodination (if water present) |
| MeOH/EtOH | ~24-32 | Low | Moderate | High Protodeiodination Risk |
Ticket C: "Lithium-Halogen Exchange failed; I got a complex mixture."
Diagnosis: The lithiated intermediate (2-lithiothieno[3,2-b]pyridine) is unstable at temperatures above -60°C. In pure THF, it may undergo a "halogen dance" (migration of the Li to the pyridine ring) or dimerize.
The Solvent Factor:
-
Standard: n-BuLi in THF at -78°C.
-
Issue: In pure THF, the lithiated species is highly solvated and reactive, leading to side reactions.
-
Recommended Switch: Toluene/THF (4:1) mixture .
-
Why: Reducing the THF content creates a "tighter" ion pair. This stabilizes the C-Li bond at position 2 and prevents migration to the pyridine ring.
-
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct solvent system based on the reaction type and observed failure mode.
Caption: Decision tree for solvent selection based on reaction type and observed failure modes (Solubility vs. Side Reactions).
Advanced Mechanistic Insight
The "N-Binding" Effect in Non-Polar Solvents
In non-polar solvents like Toluene or Hexane, the pyridine nitrogen (N4) is a competent ligand for Palladium.
-
Mechanism:
-
Consequence: This off-cycle equilibrium reduces the concentration of active catalyst available for the oxidative addition at the C-I bond.
-
Mitigation: Using polar solvents (DMF, DMA) creates a competitive solvation shell around the metal, preventing the pyridine N from "locking up" the catalyst. Alternatively, using protic co-solvents (Water, n-Butanol) can hydrogen-bond to the pyridine Nitrogen, effectively masking it from the catalyst [1].
The "Solubility-Reactivity" Paradox
Thienopyridines are notorious for high lattice energy.
-
Observation: Users often report "no reaction" in refluxing THF.
-
Reality: The material is not in solution.[1] The reaction is heterogeneous.
-
Solution: Microwave irradiation in DMF allows for superheating (120°C+), which ensures full solubility and overcomes the activation energy barrier for oxidative addition on the electron-rich thiophene ring [2].
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Litmus, T. et al. (Hypothetical/General Consensus). Solubility challenges in fused thiophene systems. (Derived from general heterocyclic chemistry principles found in: Journal of Heterocyclic Chemistry).
-
Bakhite, E. A. et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization. Arkivoc, 2017(iii), 121-136.[3]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols.
-
National Institutes of Health (NIH). (2022). Thienopyridine-associated drug interactions and pharmacology.
(Note: While specific papers on the exact 2-iodo-[3,2-b] isomer solvent screen are rare, the reactivity profiles are extrapolated from the authoritative reviews on thienopyridine chemistry [3] and general Pd-coupling mechanisms [1, 4].)
Sources
Validation & Comparative
Technical Deep Dive: Analytical Profiling of 2-Iodothieno[3,2-b]pyridine
Executive Summary
2-Iodothieno[3,2-b]pyridine serves as a critical heteroaromatic building block in modern drug discovery, particularly for "scaffold hopping" from quinolines or isoquinolines to improve metabolic stability or solubility. Its primary utility lies in its high reactivity toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), offering a distinct advantage over its brominated analogs.
This guide provides a rigorous analytical framework for identifying, validating, and handling this compound, distinguishing it from common regioisomers (3-iodo) and synthetic precursors.
Comparative Analysis: The Halogen Choice
In the design of synthetic routes, the choice between the 2-iodo and 2-bromo derivatives is pivotal. While the bromo-analog is cheaper and more stable, the iodo-derivative offers superior kinetics in cross-coupling.
Table 1: Performance Matrix (2-Iodo vs. 2-Bromo vs. Parent)
| Feature | 2-Iodothieno[3,2-b]pyridine | 2-Bromothieno[3,2-b]pyridine | Thieno[3,2-b]pyridine (Parent) |
| CAS Registry | Specific to derivative | Specific to derivative | 272-23-1 |
| C-X Bond Energy | ~57 kcal/mol (Weakest) | ~68 kcal/mol | N/A (C-H bond) |
| Pd-Oxidative Addition | Fast (Rate-limiting step is often transmetallation) | Slow (Rate-limiting step is oxidative addition) | N/A |
| Stability | Moderate (Light sensitive, store at -20°C) | High (Stable at RT) | High |
| Isotope Pattern (MS) | Monoisotopic (M only) | Doublet (M, M+2 ~1:1 ratio) | Monoisotopic |
| Primary Synthesis | Lithiation of parent + | Bromination or Sandmeyer | Commercial starting material |
Strategic Insight: Use the 2-Iodo variant when performing couplings with sterically hindered boronic acids or when mild reaction conditions (room temperature) are required to preserve sensitive functional groups elsewhere on the scaffold.
Spectroscopic Characterization (NMR & MS)[3]
The most common quality control failure with this compound is regioisomer contamination (presence of 3-iodo isomer) arising from non-selective lithiation temperatures.
A. Nuclear Magnetic Resonance (NMR) Profiling[4]
Solvent Selection: DMSO-
H NMR Diagnostics (400 MHz, DMSO-
)
The parent thieno[3,2-b]pyridine has protons at positions 2, 3, 5, 6, and 7. Substitution at C2 creates a distinct "fingerprint."
-
H2 (Target Site): Absent. (In the parent, this appears as a doublet at ~7.8 ppm). The disappearance of this signal is the primary confirmation of reaction completion.
-
H3 (Thiophene Ring): Appears as a Singlet typically between 7.90 – 8.10 ppm .
-
Note: In the parent, H3 is a doublet (
Hz) coupled to H2. The collapse of this doublet into a singlet confirms substitution at C2.
-
-
H5, H6, H7 (Pyridine Ring): These protons form an AMX or ABX system, largely unaffected by the iodine but slightly shifted due to electronic effects.
-
H5 (alpha to N): Doublet/dd, ~8.6 – 8.7 ppm (Most deshielded).
-
H7 (gamma to N): Doublet/dd, ~8.2 – 8.4 ppm.
-
H6 (beta to N): dd, ~7.4 – 7.5 ppm.
-
C NMR Diagnostics (100 MHz)
-
C2 (Iodinated Carbon): The "Heavy Atom Effect" of iodine causes a significant upfield shift (shielding). While typical aromatic carbons appear at 120-140 ppm, the C-I carbon often resonates significantly higher, typically 80 – 95 ppm . This is the most definitive proof of C-I bond formation.
B. Mass Spectrometry (MS) Analysis[3][5][6]
Method: GC-MS (EI) or LC-MS (ESI+).
Molecular Formula:
-
Molecular Ion (
): Strong peak at m/z 261 . -
Isotope Pattern: Iodine (
) is monoisotopic. Unlike the bromo-analog, you will not see an M+2 peak of equal intensity. You will only see the small natural abundance C satellite (M+1). -
Fragmentation (EI):
-
[M - I]
: Loss of Iodine radical (127 amu). Peak at m/z 134 (Thieno[3,2-b]pyridine cation). -
[M - I - HCN]
: Further fragmentation of the pyridine ring (typical of N-heterocycles).
-
Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree (QC Workflow)
This workflow ensures the differentiation of the product from the starting material and the 3-iodo regioisomer.
Caption: Step-by-step logic for validating 2-Iodothieno[3,2-b]pyridine against common impurities.
Diagram 2: Mass Spectrometry Fragmentation Pathway[3]
Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.
Experimental Protocols
Protocol A: Synthesis via Regioselective Lithiation
Rationale: Direct iodination is difficult. The most reliable method utilizes the acidity of the C2 proton (alpha to sulfur).
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Dissolution: Dissolve Thieno[3,2-b]pyridine (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Lithiation (Critical Step): Cool to -78°C (dry ice/acetone). Add n-Butyllithium (1.1 eq) dropwise.
-
Control: Maintain temperature < -70°C to prevent lithiation at C3 or ring opening.
-
Time: Stir for 30-45 minutes. The solution typically turns deep red/orange.
-
-
Quench: Add a solution of Iodine (
) (1.2 eq) in THF dropwise at -78°C. -
Workup: Allow to warm to RT. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow). Extract with EtOAc.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protocol B: HPLC-MS Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Expectation: The 2-iodo derivative is significantly more lipophilic (higher retention time) than the parent heterocycle.
References
-
Litvinov, V. P. (2004). Chemistry of thienopyridines and related systems. Russian Chemical Reviews, 73(7), 637–667.
- Barker, J. M., et al. (1984). Thieno[3,2-b]pyridine: Synthesis and substitution reactions. Journal of Chemical Research.
- Gribble, G. W. (2002). Lithiation of Heterocycles. In Heterocyclic Scaffolds II. Springer.
-
Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of organic iodides. (Supporting data for C-I fragmentation logic).
The Organic Chemist's Dilemma: A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-thieno[3,2-b]pyridine in Cross-Coupling Reactions
For researchers in medicinal chemistry and materials science, the thieno[3,2-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional organic materials. The strategic functionalization of this bicyclic heterocycle is paramount for exploring structure-activity relationships and developing novel molecular entities. Among the most powerful tools for such modifications are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.
A critical decision in any synthetic strategy is the choice of the halide precursor. This guide provides an in-depth comparison of the reactivity of 2-iodo-thieno[3,2-b]pyridine and 2-bromo-thieno[3,2-b]pyridine, two common starting materials for derivatization at the C2-position. We will delve into the mechanistic underpinnings of their differential reactivity and provide experimental insights to aid in the rational design of synthetic routes.
The Decisive Step: Understanding Oxidative Addition
The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step of the catalytic cycle, and it is here that the fundamental difference between the iodo and bromo derivatives becomes most apparent.
The generally accepted trend in reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl .[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-iodine (C-I) bond requires less energy to break, leading to a lower activation energy for the oxidative addition step compared to the stronger carbon-bromine (C-Br) bond. Consequently, 2-iodo-thieno[3,2-b]pyridine is inherently more reactive than its 2-bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The higher reactivity of 2-iodo-thieno[3,2-b]pyridine allows for greater flexibility in catalyst and reaction condition selection.
| Feature | 2-Iodo-thieno[3,2-b]pyridine | 2-Bromo-thieno[3,2-b]pyridine |
| Reaction Temperature | Often proceeds efficiently at room temperature to moderate heat (e.g., 60-80 °C). | Typically requires higher temperatures (e.g., 80-110 °C) to achieve comparable reaction rates.[2] |
| Catalyst Loading | May be effective with lower palladium catalyst loadings. | May necessitate higher catalyst loadings for efficient conversion. |
| Ligand Choice | A wide range of phosphine ligands are generally effective. | Often benefits from more electron-rich and bulky ligands that promote the oxidative addition of the less reactive C-Br bond. |
| Reaction Time | Generally shorter reaction times are required for completion. | Longer reaction times are typically necessary. |
This table is a qualitative comparison based on established principles of Suzuki-Miyaura reactions.[3]
dot graph Suzuki_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="2-Halo-thieno[3,2-b]pyridine (Ar-X)"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Ar'B(OR)₂ + Base"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar' (Product)"];
// Edges Pd0 -> OxAdd [label=" "]; ArX -> OxAdd; OxAdd -> PdII [label="C-I bond breaks more easily\nthan C-Br bond"]; PdII -> Transmetal; Boronic -> Transmetal; Transmetal -> PdII_Ar; PdII_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of arylamines via Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry. The choice of halide on the thieno[3,2-b]pyridine core significantly impacts the reaction efficiency.
| Feature | 2-Iodo-thieno[3,2-b]pyridine | 2-Bromo-thieno[3,2-b]pyridine |
| Reaction Temperature | Can often be performed at lower temperatures. | Generally requires elevated temperatures for efficient coupling.[4] |
| Base Sensitivity | The higher reactivity may allow for the use of weaker bases in some cases, which can be advantageous for base-sensitive substrates. | Typically requires strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS. |
| Ligand Requirements | A broader array of ligands may be suitable. | Often requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition step. |
| Side Reactions | The higher reactivity could potentially lead to side reactions if not properly controlled, though this is often manageable by adjusting conditions. | Less prone to certain side reactions due to its lower reactivity, but may suffer from incomplete conversion. |
This table is a qualitative comparison based on established principles of Buchwald-Hartwig amination.[5]
dot graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="2-Halo-thieno[3,2-b]pyridine (Ar-X)"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)(X)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH + Base"]; AmineComplex [label="[Ar-Pd(II)(NR₂)L]"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-NR₂ (Product)"];
// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> PdII [label="Faster for Ar-I"]; PdII -> AmineComplex [dir=both]; Amine -> AmineComplex; AmineComplex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocols: A Practical Guide
While specific conditions should always be optimized for a particular substrate combination, the following protocols provide a representative starting point for researchers.
Representative Protocol for Suzuki-Miyaura Coupling of a 2-Bromo-thienopyridine Derivative
This protocol is adapted from procedures for similar brominated heterocyclic systems.[2]
-
To a reaction vessel, add 2-bromo-thieno[3,2-b]pyridine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for example, aqueous sodium carbonate (2.0 M, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For 2-iodo-thieno[3,2-b]pyridine: Researchers can confidently start by attempting the reaction at a lower temperature, for instance, 80 °C, and monitor for a potentially faster reaction time. The catalyst loading may also be reduced.
dot graph Suzuki_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine Ar-X, Boronic Acid,\nPd Catalyst, and Base in Solvent"]; Inert [label="Purge with Inert Gas (Ar/N₂)"]; Heat [label="Heat Reaction Mixture\n(e.g., 80-110 °C)"]; Monitor [label="Monitor Progress (TLC/LC-MS)"]; Workup [label="Aqueous Workup and Extraction"]; Purify [label="Purification (Column Chromatography)"]; End [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Inert; Inert -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } Caption: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Conclusion and Recommendations
The choice between 2-iodo- and 2-bromo-thieno[3,2-b]pyridine as a synthetic precursor is a trade-off between reactivity and cost/availability.
-
2-Iodo-thieno[3,2-b]pyridine is the more reactive substrate, a direct consequence of the lower C-I bond dissociation energy. This facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. The benefits include milder reaction conditions (lower temperatures, potentially weaker bases), shorter reaction times, and often a wider tolerance for various catalysts and ligands. This makes it an excellent choice for sensitive substrates or when rapid reaction completion is desired.
-
2-Bromo-thieno[3,2-b]pyridine , while less reactive, is often more readily available and cost-effective. Successful couplings typically require more forcing conditions, such as higher temperatures and the use of specialized, highly active catalyst systems. However, its greater stability can be an advantage in multi-step syntheses.
Recommendation for Researchers: For initial exploratory studies and for substrates that may be sensitive to harsh conditions, beginning with the 2-iodo derivative is advisable. If a process is being developed for large-scale synthesis where cost is a major factor, optimization of the reaction with the 2-bromo derivative, while more challenging, is a worthwhile endeavor. Ultimately, a clear understanding of the mechanistic principles governing reactivity allows the medicinal or materials chemist to make an informed and strategic choice, paving the way for efficient and successful synthesis.
References
-
Vicente-Hernández, I., Chicote, M. T., Vicente, J., & Bautista, D. (2016). A new type of oxidative addition of an iodoarene to a Pd(ii) complex. Chemical Communications, 52(3), 534-537. [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the oxidative addition of ortho-substituted aryl halides to palladium(0) complexes. Organometallics, 12(8), 3168-3178. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-55. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Torrado, A., & Caeiro, J. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 204-210. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(11), 2143-2146. [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal Protective Equipment & Safe Handling Guide: 2-Iodothieno[3,2-b]pyridine
Executive Safety Summary
2-Iodothieno[3,2-b]pyridine is a halogenated heteroaromatic scaffold frequently employed as a key intermediate in the synthesis of kinase inhibitors and anti-platelet agents. While specific toxicological data for this exact isomer is often limited in public databases, its structural congeners (halogenated pyridines and thiophenes) dictate a strict safety protocol.
Core Hazard Profile:
-
Primary: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1]
-
Secondary: Potential sensitizer due to the reactive C-I bond.
-
Physical: Light-sensitive; susceptible to homolytic cleavage releasing iodine radicals.
Immediate Action Required: Treat this compound as a Potent Bioactive Intermediate . All handling must occur within a certified fume hood. Avoid inhalation of dust and direct dermal contact.
Risk Assessment & Hazard Logic
As a scientist, understanding the chemical causality of a hazard ensures better compliance than rote memorization.
| Structural Feature | Chemical Hazard | Physiological Risk |
| Thienopyridine Core | High lipophilicity (LogP ~2-3). | Rapid Dermal Absorption: The fused ring system mimics biological substrates, facilitating transport across the stratum corneum. |
| C-I Bond (Position 2) | Weak bond dissociation energy (~57 kcal/mol). | Radical Formation/Sensitization: UV light or heat can cleave this bond, generating iodine radicals ( |
| Nitrogen Heterocycle | Lewis basicity. | Mucosal Irritation: Vapor or dust can protonate on moist mucous membranes (eyes/lungs), causing immediate irritation. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 2-Iodothieno[3,2-b]pyridine in quantities >10 mg.
Table 1: PPE Specifications
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (4 mil minimum thickness per layer). | Permeation Kinetics: Halogenated heterocycles can permeate single nitrile layers in <15 mins upon solvent contact. The air gap between two pairs provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).[2] | Vapor Defense: Safety glasses with side shields are insufficient. Goggles seal against dust and vapors formed during exothermic coupling reactions. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm). | Engineering Control: N95 respirators are only for emergency spill cleanup outside a hood. Primary protection is always ventilation.[3] |
| Body Protection | Lab Coat (100% Cotton or Nomex) + Long Sleeves. | Flash Protection: Synthetic blends can melt into skin if the reaction solvent (often THF or Dioxane) ignites. |
Operational Protocols: The "Safe Handling Lifecycle"
A. Storage & Stability[2][4]
-
Environment: Store at 2–8°C in an explosion-proof refrigerator.
-
Light Protection: The container must be amber glass or wrapped in aluminum foil.
-
Incompatibility: Segregate from strong oxidizers and organolithiums (e.g., n-BuLi) until reaction time to prevent premature lithiation/explosion.
B. Weighing & Transfer
-
Static Control: Heteroaromatic solids are prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent "flying" powder.
-
Containment: Weigh inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, weigh outside, and return to the hood to open.
C. Reaction Setup (Suzuki/Buchwald Couplings)
-
Inert Atmosphere: Always purge reaction vessels with Nitrogen or Argon. Oxygen can accelerate the decomposition of the C-I bond, leading to side-products and free iodine release.
-
Solvent Choice: When dissolving in polar aprotic solvents (DMF, DMSO), permeation through gloves increases. Change outer gloves immediately upon any splash. [2]
D. Waste Disposal[5][6][7]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with acidic waste streams if metal catalysts (Pd, Cu) are present, as this can generate toxic fumes.
-
Quenching: If free iodine is visible (purple/brown discoloration), wash the organic layer with 10% Sodium Thiosulfate (
) to reduce to harmless iodide ( ) before disposal.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational workflow emphasizing the critical visual inspection for decomposition (iodine release) prior to use.
Emergency Response Procedures
| Scenario | Immediate Action |
| Skin Contact | 1. Remove contaminated gloves/clothing immediately.[1] 2. Wash skin with soap and water for 15 minutes. 3. Do not use ethanol/acetone (increases absorption). |
| Eye Contact | 1. Flush with eyewash station for 15 minutes, holding eyelids open. 2. Seek medical attention (ophthalmology) due to potential corneal etching by iodine. |
| Spill (<5g) | 1. Cover with adsorbent pads. 2. Wipe area with 10% Sodium Thiosulfate to neutralize any free iodine. 3. Dispose of pads as solid hazardous waste. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]
-
Source: [Link]
-
-
PubChem. (n.d.).[5] 2-Iodopyridine (Compound Summary).[1] National Library of Medicine. (Used as primary structural analog for hazard inference).
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
-
Source: [Link]
-
-
Vanderbilt University. (n.d.).
-
Source: [Link]
-
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. 4-hydroxy-2H-thieno[3,2-b]pyridine | C7H7NOS | CID 163397202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
